molecular formula C6H9ClO3 B12433871 Propanoic acid,2-hydroxy-, 3-chloro-2-propen-1-YL ester

Propanoic acid,2-hydroxy-, 3-chloro-2-propen-1-YL ester

Cat. No.: B12433871
M. Wt: 164.59 g/mol
InChI Key: RHFDADZFLRVTLN-UHFFFAOYSA-N
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Description

3-chloroprop-2-en-1-yl 2-hydroxypropanoate is an organic compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol . It is also known by its IUPAC name, (E)-3-chloroallyl 2-hydroxypropanoate . This compound is characterized by the presence of a chlorinated allyl group and a hydroxypropanoate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloroprop-2-en-1-yl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid (lactic acid) with 3-chloroprop-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 3-chloroprop-2-en-1-yl 2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloroprop-2-en-1-yl 2-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloroprop-2-en-1-yl 2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 3-chloroprop-2-en-1-yl 2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated allyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. The hydroxypropanoate moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-chloroprop-2-en-1-yl acetate: Similar structure but with an acetate ester instead of a hydroxypropanoate ester.

    3-chloroprop-2-en-1-yl butanoate: Similar structure but with a butanoate ester.

    3-chloroprop-2-en-1-yl 2-hydroxybutanoate: Similar structure but with a hydroxybutanoate ester.

Uniqueness

3-chloroprop-2-en-1-yl 2-hydroxypropanoate is unique due to the presence of both a chlorinated allyl group and a hydroxypropanoate ester. This combination of functional groups imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

3-chloroprop-2-enyl 2-hydroxypropanoate

InChI

InChI=1S/C6H9ClO3/c1-5(8)6(9)10-4-2-3-7/h2-3,5,8H,4H2,1H3

InChI Key

RHFDADZFLRVTLN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC=CCl)O

Origin of Product

United States

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